Tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, and other characteristics. For example, “tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate” has a molecular weight of 312.8 and a melting point of 117 - 119°C .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of sterically congested piperazine derivatives, including tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate, has been a subject of research. A study by Gumireddy et al. (2021) prepared a similar compound using a modified Bruylants approach. This research highlights the novel chemistry and pharmacologically useful core of such compounds.
Synthesis and Characterization
The synthesis and characterization of various derivatives of this compound have been extensively studied. For example, Sanjeevarayappa et al. (2015) detailed the synthesis and single crystal X-ray diffraction analysis of a related compound. This compound demonstrated moderate biological activities, including antibacterial and anthelmintic effects.
Biological Evaluation and Therapeutic Potential
Some derivatives of this compound have shown promise in biological applications. Chen et al. (2014) synthesized a series of derivatives and evaluated their anti-obesity activities, with certain compounds showing significant effects in regulating triglyceride levels and obesity-related symptoms.
Anticorrosive Properties
Research by Praveen et al. (2021) explored the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in corrosive environments. This study highlights its potential as a corrosion inhibitor due to its strong adsorption and protective efficiency.
Safety and Hazards
The safety and hazards of a compound are typically determined through laboratory testing and are often represented by hazard statements. For instance, “tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate” has hazard statements H302, H312, H315, H319, H332, H335, indicating various hazards including harmful if swallowed and causes skin irritation .
Properties
IUPAC Name |
tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11-15-6-5-12(16-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVHIRNLJPCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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